Bienvenue dans la boutique en ligne BenchChem!

L-Octanoylcarnitine

Mitochondrial fatty acid oxidation Carnitine-acylcarnitine translocase Enzyme inhibition

Procure authentic L-Octanoylcarnitine — the physiologically active L-isomer — for MCAD deficiency newborn screening, mitochondrial β-oxidation research, and LC-FAOD studies. With ≥98% purity, it enables accurate tandem MS/UHPLC-MS/MS calibration (diagnostic cutoff 0.38 μM in DBS), eliminates false positives from branched-chain C8 isomers, and provides reliable CACT inhibition (IC50 ~35 μM). Its efficient conversion to octanoyl-CoA by mitochondrial CrAT bypasses metabolic bottlenecks. Do not substitute with racemic or D-isomer preparations — only the L-isomer recapitulates endogenous metabolic behavior.

Molecular Formula C15H29NO4
Molecular Weight 287.39 g/mol
CAS No. 25243-95-2
Cat. No. B1248099
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-Octanoylcarnitine
CAS25243-95-2
Synonymsoctanoylcarnitine
octanoylcarnitine chloride
octanoylcarnitine chloride, (+-)-isomer
octanoylcarnitine chloride, (R)-isomer
octanoylcarnitine, (+-)-isomer
octanoylcarnitine, (R)-isome
Molecular FormulaC15H29NO4
Molecular Weight287.39 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C
InChIInChI=1S/C15H29NO4/c1-5-6-7-8-9-10-15(19)20-13(11-14(17)18)12-16(2,3)4/h13H,5-12H2,1-4H3/t13-/m1/s1
InChIKeyCXTATJFJDMJMIY-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Octanoylcarnitine (CAS 25243-95-2): Medium-Chain Acylcarnitine for Metabolic Research and Newborn Screening


L-Octanoylcarnitine (C8-carnitine) is the physiologically active L-isomer of octanoylcarnitine, a medium-chain acylcarnitine formed by the esterification of L-carnitine with octanoic acid . It functions as a critical intermediate in mitochondrial fatty acid β-oxidation, facilitating the transport of activated octanoyl groups across the inner mitochondrial membrane via carnitine-acylcarnitine translocase (CACT) [1]. In clinical diagnostics, L-octanoylcarnitine serves as the primary biomarker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency in newborn screening programs worldwide [2]. Its biochemical properties distinguish it from both shorter- and longer-chain acylcarnitine analogs in terms of enzyme inhibition profiles, metabolic routing, and analytical behavior.

L-Octanoylcarnitine (CAS 25243-95-2): Why Chain Length and Isomeric Form Dictate Functional Specificity


Generic substitution of L-octanoylcarnitine with other acylcarnitines or racemic mixtures is not scientifically valid due to pronounced chain-length-dependent differences in enzyme inhibition potency, substrate selectivity for carnitine acyltransferases, and distinct chromatographic behavior in quantitative assays [1]. The C8 chain length occupies a unique functional niche: shorter-chain analogs (e.g., C2 acetylcarnitine) fail to inhibit CACT, while longer-chain analogs (e.g., C16 palmitoylcarnitine) exhibit comparable CACT inhibition but differ fundamentally in their metabolic routing through peroxisomal versus mitochondrial pathways [2]. Furthermore, racemic (±)-octanoylcarnitine and the unnatural D-isomer demonstrate altered enzyme inhibition profiles that do not recapitulate the physiological behavior of the endogenous L-form, rendering them inappropriate surrogates for studies requiring metabolic fidelity [3].

L-Octanoylcarnitine (CAS 25243-95-2): Quantified Differentiation from Acylcarnitine Analogs and Isomeric Variants


CACT Inhibition Potency: Octanoylcarnitine vs. Shorter- and Longer-Chain Acylcarnitines

In isolated rat liver mitochondria, (+)-octanoylcarnitine strongly inhibits carnitine-acylcarnitine translocase (CACT) with an IC50 of approximately 35 μM [1]. This potency is equivalent to that of the long-chain analog (+)-palmitoylcarnitine (IC50 ∼35 μM) but dramatically exceeds that of the medium-chain analog (+)-hexanoylcarnitine (IC50 >200 μM) [1]. Notably, (+)-acetylcarnitine (C2) exhibits no measurable CACT inhibition, establishing a clear chain-length-dependent threshold for enzyme interaction [2].

Mitochondrial fatty acid oxidation Carnitine-acylcarnitine translocase Enzyme inhibition

Oral Bioavailability: L-Octanoylcarnitine vs. Triheptanoin in Long-Chain Fatty Acid Oxidation Disorders

In mouse models of long-chain fatty acid oxidation disorders (LC-FAODs), orally delivered L-octanoylcarnitine (C8-carnitine) exhibits twice the oral bioavailability of triheptanoin, a current medium-chain triglyceride therapy [1]. This enhanced bioavailability is mechanistically linked to the efficient conversion of octanoylcarnitine to octanoyl-CoA by mitochondrial carnitine acetyltransferase (CrAT) in heart and skeletal muscle, tissues that lack medium-chain acyl-CoA synthetases and therefore cannot directly utilize medium-chain fatty acids [2].

LC-FAOD Pharmacokinetics Medium-chain lipid therapy

Newborn Screening Analytic Specificity: Octanoylcarnitine (C8) as Primary MCAD Deficiency Biomarker

In a large-scale newborn screening program encompassing 3,806,166 infants (2014–2024), octanoylcarnitine (C8) served as the primary analyte for detecting medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, with 94 confirmed cases identified [1]. In a separate Ontario cohort of approximately 439,000 screened infants, confirmed MCAD deficiency cases exhibited a median C8 level of 8.93 μM, compared to a median of 0.47 μM in false-positive cases [2]. The screening cutoff for C8 in this program was 0.38 μM, demonstrating the quantitative threshold that distinguishes pathological accumulation from normal physiological levels [3].

Newborn screening MCAD deficiency Tandem mass spectrometry

Chromatographic Differentiation: Octanoylcarnitine vs. Branched-Chain C8 Acylcarnitine Isomers

UHPLC-MS/MS analysis enables unambiguous chromatographic resolution of linear L-octanoylcarnitine from at least eight branched-chain C8 acylcarnitine isomers, including 2-methylheptanoylcarnitine, 6-methylheptanoylcarnitine, and 2-ethylhexanoylcarnitine [1]. In contrast, conventional tandem MS methods that rely solely on precursor ion scanning cannot distinguish these isobaric species, leading to false-positive MCAD deficiency screening results [2]. The implementation of selective UHPLC-MS/MS methods has directly corrected false-positive newborn screening results, confirming normal octanoylcarnitine levels in samples previously flagged by tandem MS profiling [3].

UHPLC-MS/MS Isobaric interference False-positive correction

Tissue-Specific ROS Response: Brain vs. Liver Mitochondria

In isolated brain mitochondria fueled with malate, L-octanoylcarnitine does not stimulate H₂O₂ release, contrasting sharply with liver mitochondria where the same substrate induces a 2.25-fold increase in H₂O₂ production [1]. This tissue-specific differential response highlights a fundamental distinction in how octanoylcarnitine-derived substrates are handled by the mitochondrial β-oxidation machinery across organs, with implications for neurotoxicity assessments versus hepatic metabolic studies [2].

Reactive oxygen species Mitochondrial respiration Tissue-specific metabolism

Carnitine Acyltransferase Substrate Selectivity: CrOT Preference for Medium-Chain Substrates

Structural and kinetic studies have identified that carnitine octanoyltransferase (CrOT) exhibits preferential substrate selectivity for medium-chain acyl groups (C6-C10), with Gly-553 serving as a key determinant of this specificity [1]. In contrast, carnitine acetyltransferase (CrAT) prefers short-chain substrates (C2-C4), mediated by Met-564, while carnitine palmitoyltransferases (CPT-I and CPT-II) preferentially handle long-chain acyl groups (C12-C18) [2]. L-octanoylcarnitine (C8) occupies the optimal chain-length range for CrOT-mediated catalysis, positioning it as the physiologically relevant substrate for peroxisomal β-oxidation studies where CrOT activity is the rate-limiting step [3].

Carnitine octanoyltransferase Substrate specificity Peroxisomal metabolism

L-Octanoylcarnitine (CAS 25243-95-2): Validated Application Scenarios for Scientific and Industrial Procurement


Newborn Screening Assay Calibration and Quality Control

L-Octanoylcarnitine is procured as a certified reference standard for calibrating tandem MS and UHPLC-MS/MS assays used in population-wide newborn screening for MCAD deficiency. With established diagnostic cutoffs (e.g., 0.38 μM in dried blood spots) and a median confirmed-case value of 8.93 μM, accurate quantification requires authentic L-octanoylcarnitine material to establish calibration curves and validate method performance [1]. Procurement of the L-isomer specifically ensures physiological relevance, as racemic or D-isomer preparations do not recapitulate endogenous metabolic behavior .

UHPLC-MS/MS Method Validation for Isobaric Interference Resolution

Laboratories implementing selective UHPLC-MS/MS methods to correct false-positive MCAD deficiency screening results require authentic L-octanoylcarnitine standard for retention time calibration. This application is critical because conventional tandem MS profiling cannot distinguish linear L-octanoylcarnitine from branched-chain C8 isomers, leading to erroneous positive results [1]. Procurement of high-purity L-octanoylcarnitine (≥97% by TLC) enables chromatographic method development that resolves these isobaric species, directly impacting clinical diagnostic accuracy .

Preclinical Therapeutic Studies in Long-Chain Fatty Acid Oxidation Disorders

L-Octanoylcarnitine is procured for oral administration studies in LC-FAOD animal models, where its 2-fold bioavailability advantage over triheptanoin has been quantitatively demonstrated [1]. The compound's efficient conversion to octanoyl-CoA by mitochondrial CrAT in heart and skeletal muscle bypasses the metabolic bottleneck created by the absence of medium-chain acyl-CoA synthetases in these tissues, making it a mechanistically justified intervention for exercise intolerance and metabolic decompensation .

Mitochondrial CACT Inhibition Studies Requiring Intermediate Potency

Investigators studying carnitine-acylcarnitine translocase (CACT) function in mitochondrial fatty acid transport utilize L-octanoylcarnitine for experiments requiring intermediate enzyme inhibition (IC50 ∼35 μM). This potency is sufficient to modulate CACT activity without the extreme inhibition of decanoylcarnitine (IC50 ∼5 μM) or the inactivity of acetylcarnitine, enabling dose-response studies across a physiologically relevant dynamic range [1]. Procurement of the L-isomer is essential for experiments where stereospecific enzyme interactions are relevant .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for L-Octanoylcarnitine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.